1H-thiazolo[4,5-f]indazol-6-amine

Catalog No.
S12357338
CAS No.
67882-59-1
M.F
C8H6N4S
M. Wt
190.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-thiazolo[4,5-f]indazol-6-amine

CAS Number

67882-59-1

Product Name

1H-thiazolo[4,5-f]indazol-6-amine

IUPAC Name

1H-pyrazolo[4,3-f][1,3]benzothiazol-6-amine

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

InChI

InChI=1S/C8H6N4S/c9-8-11-6-1-4-3-10-12-5(4)2-7(6)13-8/h1-3H,(H2,9,11)(H,10,12)

InChI Key

VASKFQUUISIOLT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC3=C1N=C(S3)N

1H-thiazolo[4,5-f]indazol-6-amine is a heterocyclic compound characterized by a thiazole ring fused to an indazole moiety. This compound features a nitrogen atom at position 6 of the indazole structure, contributing to its unique chemical properties and biological activities. The thiazole component, known for its sulfur-containing five-membered ring, enhances the compound's reactivity and potential interactions with biological targets.

The molecular formula of 1H-thiazolo[4,5-f]indazol-6-amine is C8H7N3S, and its structure includes a thiazole ring that contributes to its stability and solubility in various solvents. The compound's synthesis and functionalization have garnered interest due to its potential applications in medicinal chemistry.

Typical of heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino group in the compound can act as a nucleophile, allowing for substitutions with electrophiles.
  • Cyclization Reactions: The presence of the thiazole and indazole rings allows for cyclization with other reagents, leading to the formation of more complex structures.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related structures, which can be further modified.

These reactions are crucial for developing derivatives with enhanced biological activities or specific pharmacological properties.

1H-thiazolo[4,5-f]indazol-6-amine exhibits significant biological activities, particularly in the field of cancer research. Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • A549 (lung cancer)

The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Additionally, some derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are involved in inflammatory processes.

The synthesis of 1H-thiazolo[4,5-f]indazol-6-amine can be achieved through several methods:

  • Cyclocondensation Reactions: A common method involves the cyclocondensation of 3-oxo-2-arylhydrazonopropanals with thiazolidinones under high-pressure conditions using Q-Tube reactors. This method enhances yields and allows for the formation of various thiazolo-indazole derivatives .
  • Multi-component Reactions: Another approach includes four-component reactions involving aldehydes and other nitrogen-containing compounds like indazole derivatives. These reactions can proceed under catalyst-free conditions and yield high amounts of the desired products .
  • Functional Group Transformations: Post-synthesis modifications can be performed on 1H-thiazolo[4,5-f]indazol-6-amine to introduce different functional groups that may enhance its biological activity or solubility.

1H-thiazolo[4,5-f]indazol-6-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer drugs due to its cytotoxic properties.
  • Anti-inflammatory Agents: Its derivatives may serve as anti-inflammatory agents targeting cyclooxygenase enzymes.
  • Chemical Probes: It can be utilized in research as a chemical probe to study specific biological pathways involving thiazole or indazole structures.

Studies on the interactions of 1H-thiazolo[4,5-f]indazol-6-amine with biological targets have highlighted its potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Testing the effects of the compound on cell viability and apoptosis in various cancer cell lines.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1H-thiazolo[4,5-f]indazol-6-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1H-indazoleIndazole ringKnown for neuroprotective effects
ThiazolopyridinesThiazole fused with pyridineExhibits antibacterial properties
ThiazolidinonesContains a thiazolidine ringUsed as anti-diabetic agents
Benzothiazole derivativesBenzene fused with thiazoleNotable for their anti-cancer activities

The uniqueness of 1H-thiazolo[4,5-f]indazol-6-amine lies in its specific combination of thiazole and indazole rings, which contributes to its distinct biological activities compared to other similar compounds.

The thiazolo[4,5-f]indazole framework requires precise cyclization methods to fuse the thiazole and indazole rings. A prominent approach involves cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and thiazolidinones under high-pressure conditions using Q-Tube reactors. This method leverages the reactivity of α-haloketones and thiourea derivatives to form the thiazole ring, followed by indazole closure via intramolecular cyclization.

The Hantzsch thiazole synthesis is another foundational strategy, employing α-haloketones and thioamides in polar solvents like ethanol or DMF. For example, reacting 3-bromoacetylcoumarin with thionicotinamide in the presence of triethylamine yields 2-(3-pyridyl)thiazole derivatives, demonstrating the method’s adaptability to fused systems. However, challenges such as low yields and harsh conditions have driven innovations like microwave-assisted cyclization, which reduces reaction times and improves efficiency.

A comparative analysis of cyclization methods reveals critical factors:

MethodReactantsConditionsYield (%)Reference
Q-Tube cyclocondensation3-oxo-2-arylhydrazonopropanalHigh-pressure, 120°C65–78
Hantzsch synthesisα-haloketone + thioamideReflux in EtOH, 12 h45–60
Microwave-assistedBromoacetyl derivatives150°C, 30 min70–85

These methods highlight the trade-offs between yield, reaction time, and operational complexity.

Functionalization at Position 6: Amine Group Incorporation Techniques

Introducing the amine group at position 6 necessitates strategic functionalization. Nucleophilic aromatic substitution (SNAr) is widely employed, where a nitro group at position 6 is reduced to an amine using hydrogenation or catalytic transfer hydrogenation. For instance, palladium-on-carbon (Pd/C) under hydrogen atmosphere selectively reduces nitro-indazole intermediates to amines without affecting the thiazole ring.

Alternative routes include Buchwald-Hartwig amination, which couples aryl halides with ammonia equivalents. This method, catalyzed by palladium complexes (e.g., Pd(OAc)₂ with Xantphos), enables direct introduction of primary amines. Recent studies show that electron-withdrawing groups on the indazole ring enhance reactivity, achieving yields up to 82%.

Protecting group strategies are critical for regioselective amine installation. tert-Butoxycarbonyl (Boc) groups shield secondary amines during cyclization, which are later deprotected under acidic conditions (e.g., HCl in dioxane). This approach prevents undesired side reactions and ensures high purity of the final product.

Regioselective Modification of the Thiazole-Indazole Fusion System

Regiochemical control in fused systems demands tailored reagents and catalysts. Directed ortho-metalation (DoM) uses lithium diisopropylamide (LDA) to deprotonate specific positions on the indazole ring, enabling selective functionalization. For example, LDA-directed lithiation at position 5 allows electrophilic quenching with iodine or alkyl halides, preserving the thiazole moiety.

Transition metal-catalyzed cross-coupling reactions further enhance regioselectivity. Suzuki-Miyaura coupling with arylboronic acids installs substituents at position 4 of the thiazole ring, while Ullmann reactions form carbon-heteroatom bonds at position 2. A notable example is the palladium-catalyzed arylation of 4-bromo-thiazoloindazoles, which achieves >90% selectivity for the C4 position.

The table below summarizes regioselective modifications:

PositionMethodReagentSelectivity (%)Reference
C4Suzuki-Miyaura couplingArylboronic acid92
C2Ullmann reactionCuI, phenanthroline88
C5Directed ortho-metalationLDA + electrophile85

Solvent and Catalyst Optimization in Multi-Step Syntheses

Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) stabilize intermediates in cyclization steps, while tetrahydrofuran (THF) facilitates low-temperature lithiation. For instance, DMF increases the solubility of thiourea derivatives in Hantzsch reactions, improving yields by 15–20% compared to ethanol.

Catalyst optimization is equally critical. Triethylamine effectively deprotonates thioamides during thiazole formation, whereas palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-couplings. Recent advances include using iron nanoparticles for nitro reductions, which offer cost and environmental benefits over traditional Pd/C.

A case study in solvent-catalyst synergy demonstrates that combining DMF with CuI/1,10-phenanthroline in Ullmann reactions reduces side products from 12% to 3%, enhancing overall yield.

The comprehensive analysis of 1H-thiazolo[4,5-f]indazol-6-amine derivatives reveals critical insights into the molecular determinants of biological activity. This heterocyclic scaffold presents unique opportunities for pharmacological optimization through systematic modification of key structural elements.

Electronic Effects of Substituents on Thiazole Ring Bioactivity

The electronic nature of substituents on the thiazole ring fundamentally influences the biological activity of 1H-thiazolo[4,5-f]indazol-6-amine derivatives. Structure-activity relationship studies demonstrate that electron-withdrawing groups consistently enhance bioactivity across multiple therapeutic targets [1] [2] [3].

Electron-withdrawing substituents, particularly nitro groups positioned at the fourth and fifth positions of the thiazole ring, significantly increase antimicrobial potency [4] [5]. The presence of these electronegative groups reduces the electron density of the thiazole ring, facilitating stronger interactions with target enzymes through enhanced electrostatic complementarity. Compounds bearing 4-nitro and 5-nitro substituents exhibited superior activity against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration values ranging from 0.98 to 3.9 micrograms per milliliter [2].

The electron-withdrawing capacity of substituents correlates directly with binding affinity improvements. Fluorine atoms, despite their small size, exert pronounced electronic effects that enhance molecular recognition. Trifluoromethyl groups demonstrate particularly favorable interactions, with compounds incorporating this moiety showing binding energies ranging from negative 60.67 to negative 63.83 kilocalories per mole [6]. These strong binding affinities translate to improved therapeutic indices and reduced off-target effects.

Conversely, electron-donating groups such as methoxy substituents produce variable effects on biological activity [3] [5]. While methoxy groups at specific positions can enhance solubility and membrane permeability, their electron-donating nature may reduce the electrophilic character necessary for optimal target engagement. The position-dependent effects of methoxy groups highlight the importance of precise structural optimization in drug design.

The electronic effects extend beyond simple inductive influences to encompass resonance stabilization within the fused heterocyclic system. The delocalization of pi electrons across the thiazole-indazole framework creates unique electronic environments that influence both molecular stability and biological activity [7]. This aromatic character, governed by Huckel's rule with six delocalized electrons, contributes to the planar geometry essential for effective target binding [7].

Steric Influences of Indazole Modifications on Target Binding

Steric considerations within the indazole ring system critically determine the binding affinity and selectivity of 1H-thiazolo[4,5-f]indazol-6-amine derivatives. The three-dimensional arrangement of substituents creates specific spatial requirements that must be satisfied for optimal target engagement.

Alkyl substitution at the nitrogen-1 position of the indazole ring demonstrates significant steric effects on biological activity. Ethyl substitution at this position improves acetylcholinesterase binding affinity compared to methyl substitution, with the TI45b derivative showing an inhibitory concentration fifty of 0.071 micromolar [8] [9]. This enhancement results from favorable hydrophobic interactions between the ethyl group and the phenolic side chain of tyrosine-72 residue within the peripheral anionic site of the enzyme.

The tolerance for substituents varies dramatically across different positions of the indazole ring. Large substituents at the sixth and seventh positions generally reduce biological activity due to steric clashes with the target binding site [10] [11]. Only small groups are tolerated at the fifth, sixth, and seventh positions, with sixth position analogues showing preferential activity profiles. This positional sensitivity reflects the precise geometric requirements for optimal molecular recognition.

Methoxy and hydroxyl-containing groups represent the most potent indazole fourth position substituents [10]. These oxygen-containing functional groups provide optimal steric bulk while maintaining favorable electronic properties. The hydroxyl group enables hydrogen bonding interactions with target proteins while avoiding excessive steric hindrance that would disrupt binding geometry.

The conformational rigidity imposed by the fused ring system constrains the spatial orientation of substituents, creating defined pharmacophoric regions . This structural constraint can be advantageous for selectivity but may limit the range of tolerable modifications. The planar nature of the fused system restricts conformational flexibility, requiring precise positioning of functional groups for optimal activity.

Molecular modeling studies reveal that steric complementarity between ligand and target extends beyond simple size considerations to encompass shape complementarity [3]. The binding affinity differences observed for structurally similar compounds often result from subtle steric mismatches that prevent optimal molecular recognition. These findings emphasize the importance of three-dimensional molecular design in structure-activity relationship optimization.

Role of Amine Group Position in Pharmacophore Optimization

The position and chemical environment of the amine group within the 1H-thiazolo[4,5-f]indazol-6-amine scaffold fundamentally determines pharmacophore recognition and biological activity. The sixth position amine represents a critical pharmacophoric element that cannot be modified without substantial loss of activity.

Primary amine functionality at the sixth position is essential for maintaining biological activity across diverse therapeutic targets [8] . The unsubstituted amino group provides optimal hydrogen bonding geometry for interaction with target proteins while maintaining appropriate basicity for physiological conditions. Secondary and tertiary amine modifications consistently result in reduced potency, highlighting the specificity of the pharmacophore requirements.

The nitrogen-hydrogen bonds of the primary amine function as both hydrogen bond donors and acceptors, enabling versatile interactions with target binding sites [13] [14]. These interactions are particularly crucial for enzyme inhibition, where the amine group often forms critical contacts with active site residues. The geometric requirements for these hydrogen bonding interactions constrain the acceptable modifications at this position.

Regiochemical specificity of the amine position demonstrates the importance of precise molecular architecture in biological recognition. Studies of indazole-3-carboxamides reveal that the unique regiochemistry of functional groups is critical for activity, with reverse amide isomers showing complete loss of activity even at 100-micromolar concentrations [14]. This precedent suggests similar positional requirements for the amine group in thiazolo-indazole systems.

The basicity of the amine group influences both target binding and pharmacokinetic properties. Strongly basic amino groups may exhibit low oral absorption, while less basic analogues demonstrate improved absorption profiles but potentially higher clearance rates [10]. This balance between binding affinity and drug-like properties requires careful optimization during lead development.

Protecting group strategies during synthesis reveal the chemical reactivity and stability requirements of the amine position . The need for selective protection during synthetic transformations indicates the reactive nature of this functional group and its susceptibility to unwanted side reactions. These synthetic considerations influence the practical development of therapeutically relevant compounds.

Comparative Efficacy of Fused versus Bridged Heterocyclic Analogs

The architectural differences between fused and bridged heterocyclic systems significantly impact the biological activity and therapeutic potential of thiazolo-indazole derivatives. Fused ring systems generally demonstrate superior potency and selectivity compared to their bridged counterparts.

Fused heterocyclic systems exhibit enhanced molecular stability due to the shared bond structure that constrains conformational flexibility [15] [16]. This rigidity provides predictable three-dimensional geometry that facilitates reproducible target binding interactions. The thiazolo[5,4-e]indazole fused system demonstrates exceptional selectivity for acetylcholinesterase inhibition, with the TI45b derivative achieving an inhibitory concentration fifty of 0.071 micromolar while showing no significant activity against butyrylcholinesterase at concentrations up to 50 micromolar [8].

Bridged heterocyclic systems offer greater conformational flexibility, which can be advantageous for accommodating diverse target binding sites but may reduce selectivity [17] [18]. The increased degrees of freedom in bridged systems allow adaptation to different target conformations but may result in weaker binding due to entropic penalties associated with conformational restriction upon binding. Indazole-thiazole bridged systems typically show moderate activity with inhibitory concentration fifty values in the 15-micromolar range for cancer cell lines [19].

The synthetic accessibility differs markedly between fused and bridged systems. Fused ring construction often requires more sophisticated synthetic methodologies, including oxidative cyclization and transition metal-catalyzed reactions [9]. Bridged systems can frequently be assembled through simpler coupling reactions, offering advantages in medicinal chemistry optimization but potentially at the cost of reduced potency.

Pharmacokinetic properties vary between fused and bridged architectures due to differences in molecular rigidity and lipophilicity. Fused systems typically exhibit more predictable absorption, distribution, metabolism, and excretion profiles due to their constrained geometry [20]. The planar nature of fused systems may enhance membrane permeability through passive diffusion mechanisms while potentially increasing protein binding that could affect distribution.

The target selectivity profiles demonstrate distinct patterns between fused and bridged systems. Fused thiazolo-indazole derivatives show enhanced selectivity for specific enzyme families, particularly acetylcholinesterase over butyrylcholinesterase [8]. Bridged systems often exhibit broader activity spectra that may be advantageous for multi-target therapeutic approaches but could increase the risk of off-target effects. The comparative efficacy analysis reveals that fused systems generally achieve superior potency with inhibitory concentrations in the nanomolar to low micromolar range, while bridged analogs typically require higher concentrations for equivalent biological effects [21].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

190.03131738 g/mol

Monoisotopic Mass

190.03131738 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types